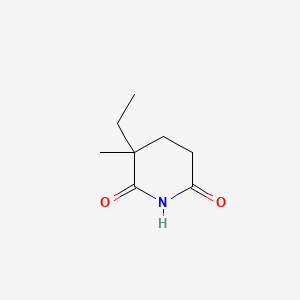
2,6-Piperidinedione, 3-ethyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Piperidinedione, 3-ethyl-3-methyl- is a heterocyclic organic compound with a piperidine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both ethyl and methyl groups at the 3-position of the piperidinedione ring makes it a unique and valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl and methyl-substituted amines with glutaric anhydride, followed by cyclization to form the piperidinedione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2,6-Piperidinedione, 3-ethyl-3-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
化学反応の分析
Types of Reactions
2,6-Piperidinedione, 3-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinedione to piperidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2,6-Piperidinedione, 3-ethyl-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Piperidinedione, 3-ethyl-1-methyl-3-phenyl-: This compound has a phenyl group instead of a methyl group at the 3-position, leading to different chemical properties and applications.
Uniqueness
The presence of both ethyl and methyl groups at the 3-position of 2,6-Piperidinedione, 3-ethyl-3-methyl- enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for research and industrial applications, offering unique properties compared to its analogs .
特性
CAS番号 |
3206-77-7 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
3-ethyl-3-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO2/c1-3-8(2)5-4-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |
InChIキー |
NTVHPNIYLWFSOL-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


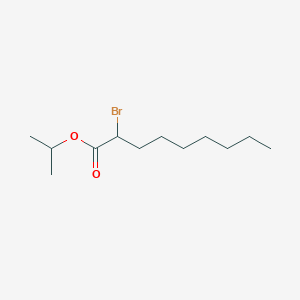
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
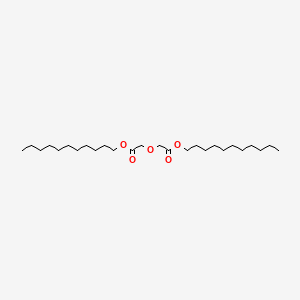
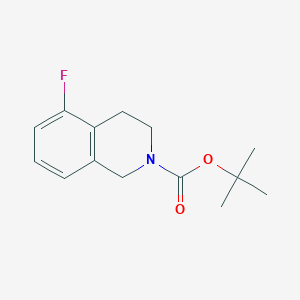
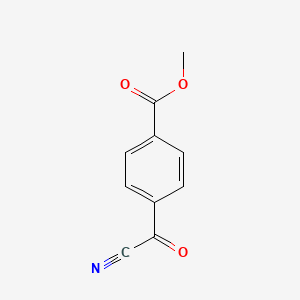
![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)
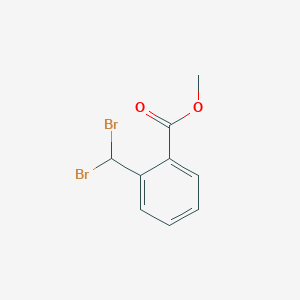
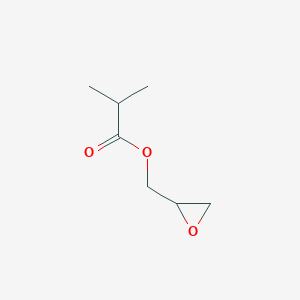
![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14152777.png)
